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Compound of Interest

Compound Name: BS2G Crosslinker disodium

Cat. No.: B12508971 Get Quote

For researchers, scientists, and drug development professionals navigating the complex

landscape of protein-protein interactions, chemical crosslinking coupled with mass

spectrometry (XL-MS) has emerged as a powerful tool. This guide provides a comprehensive

comparison of Bis(sulfosuccinimidyl) glutarate (BS2G), a popular amine-reactive crosslinker,

with alternative reagents, supported by experimental data and detailed protocols to aid in the

validation of crosslinking results.

Performance Comparison of Common Crosslinkers
The choice of crosslinking reagent is critical for the successful identification of protein-protein

interactions. Factors such as the spacer arm length, cleavability, and water solubility influence

the number and type of crosslinks identified. Below is a comparison of BS2G with other

commonly used crosslinkers.
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Feature BS2G DSS BS3 DSSO EDC

Full Name

Bis(sulfosucci

nimidyl)

glutarate

Disuccinimidy

l suberate

Bis(sulfosucci

nimidyl)

suberate

Disuccinimidy

l sulfoxide

1-Ethyl-3-(3-

dimethylamin

opropyl)carbo

diimide

Spacer Arm

Length
7.7 Å 11.4 Å 11.4 Å 10.1 Å

0 Å (Zero-

length)

Reactive

Toward

Primary

amines

(Lysine, N-

terminus)

Primary

amines

(Lysine, N-

terminus)

Primary

amines

(Lysine, N-

terminus)

Primary

amines

(Lysine, N-

terminus)

Primary

amines and

carboxyl

groups

Water

Soluble
Yes No Yes No Yes

Membrane

Permeable
No Yes No Yes Yes

MS-

Cleavable
No No No Yes No

Isotope-

Labeled

Versions

Available

Yes (e.g.,

BS2G-d4)
No

Yes (e.g.,

BS3-d4)
No No

Quantitative Data Summary
The efficiency of a crosslinker is often evaluated by the number of unique cross-linked peptides

identified in a mass spectrometry experiment. While direct comparative studies are limited, data

from individual studies can provide insights into their performance.

A study on the proteasomal 20S core particles of the haloarchaeon Haloferax volcanii utilized

both BS2G and the zero-length crosslinker EDC to identify intra- and inter-subunit cross-links[1]

[2]. The following table summarizes the identified cross-links for the α1ββα1 core particle

subtype.
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Crosslinker Protein Subunits
Cross-linked
Residues

Type of Linkage

BS2G α1 - α1 K54 - K68 Inter-peptide

α1 - α1 K44 - K47 Inter-peptide

EDC α1 - α1 K54 - E67 Inter-peptide

α1 - α1 K163 - E62 Inter-peptide

In a separate study comparing the non-cleavable crosslinkers BS3 and DSS with the MS-

cleavable DSSO on bovine serum albumin (BSA), the number of identified cross-linked

peptides varied depending on the fragmentation method used in the mass spectrometer[3][4].

Crosslinker
Number of Identified
Cross-linked Peptides
(CID/HCD)

Number of Identified
Cross-linked Peptides
(EThcD)

BS3 ~180 ~200

DSS ~180 ~200

DSSO ~120 ~200

Note: CID (Collision-Induced Dissociation), HCD (Higher-energy Collisional Dissociation), and

EThcD (Electron-Transfer/Higher-energy Collision Dissociation) are different methods for

fragmenting peptides in the mass spectrometer.

Experimental Protocols
Detailed methodologies are crucial for reproducible crosslinking experiments. Below are

protocols for BS2G and a common alternative, DSS.

Protocol 1: BS2G Crosslinking of Protein Complexes
This protocol is adapted from a general procedure for amine-reactive crosslinkers.[5]

Materials:
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BS2G crosslinker

Amine-free buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Protein complex of interest

Procedure:

Prepare the protein complex in an amine-free buffer at a suitable concentration (e.g., 1

mg/mL).

Freshly prepare a 25 mM stock solution of BS2G in the same amine-free buffer.

Add the BS2G stock solution to the protein sample to a final concentration of 1-2 mM. The

optimal concentration may need to be determined empirically.

Incubate the reaction mixture for 30-60 minutes at room temperature.

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM

Tris.

Incubate for 15 minutes at room temperature to terminate the crosslinking reaction.

The cross-linked sample is now ready for downstream processing, such as SDS-PAGE

analysis, in-gel digestion, or in-solution digestion for mass spectrometry analysis.

Protocol 2: DSS Crosslinking of Protein Complexes
This protocol is based on a method for water-insoluble crosslinkers.[6]

Materials:

DSS crosslinker

Dimethyl sulfoxide (DMSO)

Amine-free buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Protein complex of interest

Procedure:

Prepare the protein complex in an amine-free buffer at the desired concentration.

Prepare a 25 mM stock solution of DSS in anhydrous DMSO immediately before use.

Add the DSS stock solution to the protein sample to achieve the desired final concentration

(typically 1-2 mM). The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid

protein denaturation.

Incubate the reaction for 30-60 minutes at room temperature.

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.

Incubate for 15 minutes at room temperature.

Proceed with sample preparation for mass spectrometry analysis.

Visualizing Experimental Workflows and Signaling
Pathways
Experimental Workflow for Crosslinking Mass
Spectrometry
The general workflow for a crosslinking mass spectrometry experiment involves several key

steps, from sample preparation to data analysis.

Protein Complex Crosslinking
(e.g., BS2G)

Enzymatic Digestion
(e.g., Trypsin)

Enrichment of
Cross-linked Peptides LC-MS/MS Analysis Data Analysis

(e.g., MeroX, xiSEARCH)
Validation of
Cross-links
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A typical workflow for a crosslinking mass spectrometry experiment.
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Akt Signaling Pathway and Validation of Protein
Interactions
Crosslinking mass spectrometry can be employed to validate known and discover novel

protein-protein interactions within signaling pathways, such as the Akt pathway, which is crucial

for cell survival and proliferation.
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The Akt signaling pathway with key protein-protein interactions that can be validated by XL-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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